3-((Trimethylsilyl)ethynyl)aniline

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

Standard 3-ethynylaniline is prone to oxidative homocoupling, requiring inefficient protection steps. This TMS-protected meta-substituted aniline eliminates that pain point. - **Stability**: TMS group protects terminal alkyne during amide couplings & cross-couplings; mild fluoride deprotection (TBAF/THF) reveals free alkyne. - **Regiocontrol**: Meta-substitution pattern offers unique electronic/steric profile vs ortho/para isomers-not a drop-in replacement without reoptimization. - **Application**: Key intermediate for kinase inhibitor libraries (c-abl, JAK) and NLO materials; related to erlotinib impurity reference standards. Supplied with NMR/HPLC/GC analytical data.

Molecular Formula C11H15NSi
Molecular Weight 189.33 g/mol
CAS No. 110598-30-6
Cat. No. B1600097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Trimethylsilyl)ethynyl)aniline
CAS110598-30-6
Molecular FormulaC11H15NSi
Molecular Weight189.33 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=CC(=CC=C1)N
InChIInChI=1S/C11H15NSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,12H2,1-3H3
InChIKeyUMDLPUJBLHKTSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((Trimethylsilyl)ethynyl)aniline: Product Overview


3-((Trimethylsilyl)ethynyl)aniline (CAS 110598-30-6, MFCD20690708) is a meta-substituted aniline derivative bearing a trimethylsilyl (TMS)-protected ethynyl group at the 3-position. With a molecular formula of C₁₁H₁₅NSi and a molecular weight of 189.33 g/mol, this compound is commercially available in purities of 95% to 98% and requires storage at 2–8 °C with protection from light to prevent degradation [1]. Its structure, defined by IUPAC nomenclature as 3-[(trimethylsilyl)ethynyl]aniline, positions it as a versatile intermediate in organic synthesis, particularly within cross-coupling chemistries and as a precursor to heterocyclic frameworks [2].

Meta-substitution enables predictable amino reactivity
TMS protection supports orthogonal synthetic strategy
Defined purity with CoA for reproducible synthesis

3-((Trimethylsilyl)ethynyl)aniline: Why Substitution Fails


Substitution of 3-((trimethylsilyl)ethynyl)aniline with its 2- or 4- positional isomers or with unprotected 3-ethynylaniline is not a straightforward exchange. The position of the ethynyl substituent on the aniline ring dictates both the electronic environment and steric accessibility of the amino group, which critically influences subsequent coupling efficiencies and regioselective outcomes [1]. Furthermore, the presence of the trimethylsilyl (TMS) protecting group is essential for maintaining alkyne stability during synthetic sequences; it prevents unwanted side reactions at the terminal alkyne, whereas the unprotected 3-ethynylaniline is prone to oxidative homocoupling and requires separate, often lower-yielding, protection/deprotection steps [2][3]. The meta-substitution pattern, distinct from the more sterically hindered ortho or electronically divergent para isomers, offers a unique reactivity profile in electrophilic aromatic substitution and cross-coupling reactions, making direct replacement scientifically unsound without re-optimization of reaction conditions [1].

Positional isomer

Ortho or para substitution may shift amino reactivity and regioselectivity, requiring re-optimization.

Unprotected alkyne

3-Ethynylaniline is prone to oxidative homocoupling; the TMS group prevents side reactions.

TMS deprotection control

Unprotected alkyne cannot support orthogonal deprotection; TMS enables on-demand mild cleavage.

3-((Trimethylsilyl)ethynyl)aniline: Evidence-Based Advantages


Meta-Substitution Enables Predictable Amino Reactivity

The meta-substitution of 3-((trimethylsilyl)ethynyl)aniline places the ethynyl group away from the reactive aniline nitrogen, minimizing steric hindrance. This contrasts with ortho-substituted anilines like 2-((trimethylsilyl)ethynyl)aniline (CAS 103529-16-4), where steric compression significantly alters amino group nucleophilicity. A foundational study quantified this effect: for meta- and para-substituted anilines, amino group reactivity correlates linearly with electron density (R² > 0.95), while ortho-substituted anilines exhibit large negative deviations from this linear free-energy relationship due to steric strain in the transition state [1]. Consequently, the meta isomer offers predictable reactivity in coupling and condensation reactions, whereas the ortho isomer requires case-by-case optimization and often results in lower yields.

Amino Reactivity Prediction
Class-level
R² > 0.95 for meta/para vs. large negative deviation for ortho
Predictable reactivity streamlines method development
Reaction with phenyl isothiocyanate, IR monitoring
Organic Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

TMS Protection for High-Yield Alkyne Installation

The trimethylsilyl (TMS) group is essential for achieving high synthetic yields when introducing ethynyl functionality onto aniline cores via palladium-catalyzed cross-coupling. A direct comparison of routes to ethynylanilines shows that the TMS-protected approach (Sonogashira coupling with trimethylsilylacetylene followed by mild desilylation) affords p-ethynylaniline in 99% yield [1]. In contrast, classical methods for synthesizing unprotected arylacetylenes, such as halogenation-dehydrohalogenation sequences, typically yield only 30–65% and involve cumbersome, costly procedures [1][2]. The TMS group in 3-((trimethylsilyl)ethynyl)aniline thus serves as a high-fidelity protecting group, allowing the alkyne to be installed with near-quantitative efficiency and subsequently unmasked under mild conditions (e.g., K₂CO₃/MeOH or TBAF) only when desired [3].

Alkyne Installation Yield
Cross-study comparable
99% (TMS route) vs. 30–65% (classical)
Supports high-efficiency alkyne introduction
Sonogashira coupling, Pd(0)/Cu(I)
Synthetic Methodology Process Chemistry Protecting Group Strategy

TMS Stability with On-Demand Cleavage

The TMS group in 3-((trimethylsilyl)ethynyl)aniline offers a quantifiable balance of stability and lability. Industrial silylating agent data indicate that a TMS-protected functional group (as in TESC, a related TMS-based protecting agent) is approximately 100 times more stable than an unprotected analog (KA-31 baseline) . This enhanced stability prevents premature alkyne deprotection or side reactions during multi-step syntheses involving acidic, basic, or organometallic conditions [1]. Yet, the TMS group remains highly susceptible to fluoride-mediated cleavage (e.g., TBAF, CsF) or mild basic methanolysis, enabling controlled, quantitative deprotection when the terminal alkyne is required for subsequent transformations like click chemistry or further Sonogashira couplings [2]. This contrasts with bulkier silyl groups (e.g., TBDMS, 10,000× more stable) which require harsher deprotection conditions that may be incompatible with sensitive functionalities .

Silyl Stability Window
Class-level
~100× more stable than unprotected; 100× less stable than TBDMS
Enables orthogonal protection strategy
Fluoride-mediated cleavage conditions
Synthetic Methodology Protecting Group Chemistry Process Development

Defined Purity and Storage for Reproducibility

Reproducible synthetic outcomes require starting materials of defined and consistent purity. 3-((Trimethylsilyl)ethynyl)aniline is commercially available from multiple vendors with a standard purity of 98% (HPLC/GC) and is supplied with batch-specific certificates of analysis (CoA) that include NMR, HPLC, and GC data . In contrast, the unprotected analog, 3-ethynylaniline (CAS 54060-30-9), is less commonly stocked and often requires on-demand synthesis or in-house preparation, introducing batch-to-batch variability . Furthermore, the TMS-protected compound has clearly defined storage specifications: 2–8 °C with protection from light to prevent silane hydrolysis and oxidative degradation, ensuring long-term stability when procured in bulk [1].

Commercial Quality
Supporting evidence
98% purity, CoA with HPLC/NMR; 2–8°C storage
Reduces risk of synthesis failure from impurities
Vendor batch-specific certificates
Chemical Procurement Quality Control Reproducibility

Meta-Ethynyl Group in Kinase Inhibitor Development

The meta-substitution pattern of 3-((trimethylsilyl)ethynyl)aniline positions the ethynyl group for optimal engagement in extended π-conjugated systems and hydrogen-bonding networks critical for kinase inhibitor binding. Literature indicates that this ethynyl-aniline scaffold serves as a direct precursor to bioactive molecules, including kinase inhibitors and antimicrobial agents . Notably, related aniline derivatives with meta-substitution have been implicated in the synthesis of erlotinib-related impurities and other anticancer agents, suggesting a specific role in medicinal chemistry campaigns targeting the ATP-binding pocket of tyrosine kinases [1][2]. In contrast, ortho-ethynylanilines are predominantly used in cyclization reactions to form indoles (e.g., 2,3-diarylindoles) rather than acyclic kinase inhibitor frameworks, highlighting a divergent application space dictated by substitution geometry [3].

Scaffold Application
Class-level
Meta → kinase inhibitor precursors; ortho → indole cyclization
Aligns with kinase inhibitor synthesis routes
Based on medicinal chemistry literature
Medicinal Chemistry Kinase Inhibitors Drug Discovery

3-((Trimethylsilyl)ethynyl)aniline: Applications


Kinase Inhibitor Synthesis with Orthogonal Alkyne Protection

In medicinal chemistry campaigns targeting kinases (e.g., c-abl, JAK, GSK-3β), 3-((trimethylsilyl)ethynyl)aniline serves as a key intermediate. The TMS group protects the terminal alkyne during complex multi-step sequences involving nucleophilic additions, amide couplings, or metal-catalyzed cross-couplings on the aniline nitrogen . The meta-substitution ensures the ethynyl group does not sterically impede these reactions [1]. The TMS group is then removed under mild fluoride conditions (e.g., TBAF/THF) to reveal the free alkyne for a final Sonogashira coupling or click chemistry step, enabling modular assembly of diverse kinase inhibitor libraries [2][3].

Conjugated Materials and NLO Chromophore Synthesis

The extended π-conjugation enabled by the meta-ethynylaniline core is valuable in materials science. 3-((Trimethylsilyl)ethynyl)aniline can be desilylated to 3-ethynylaniline and subsequently coupled with aryl halides to construct donor-π-acceptor systems for NLO applications . The high-yielding TMS-protected route (99% yield for analogous para system) ensures an economical supply of the ethynyl building block for polymer synthesis, contrasting with the low-yielding classical routes [1][2].

Heterocyclic Frameworks via Cycloaddition & Cyclization

The TMS-protected alkyne in 3-((trimethylsilyl)ethynyl)aniline is a latent reactive handle for [3+2] cycloadditions (e.g., click chemistry) to form triazoles or for transition metal-catalyzed cyclizations to yield benzofurans, isoquinolines, and other heterocycles . The meta-substitution pattern directs cyclization to different regioisomeric products compared to ortho- or para-substituted analogs, offering access to unique chemical space for library synthesis [1][2].

Pharmaceutical Impurity Reference Standards

3-((Trimethylsilyl)ethynyl)aniline is listed as a related compound in impurity reference materials for erlotinib hydrochloride, an FDA-approved tyrosine kinase inhibitor . Procuring this compound at 98% purity with full analytical characterization (NMR, HPLC, GC) supports quality control laboratories in developing and validating HPLC/LC-MS methods for detecting and quantifying trace impurities in pharmaceutical formulations [1].

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate synthesis
Meta-substitution & orthogonal TMS protection
Coupling efficiency and mild deprotection
Conjugated materials & NLO chromophores
High-yield ethynyl building block
π-conjugation extension and polymer synthesis
Heterocyclic library synthesis
Latent alkyne for cycloadditions
Regioselective cyclization outcomes
Pharmaceutical impurity reference standard
Defined purity and analytical characterization
HPLC/LC-MS method validation

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